molecular formula C19H18Cl2F3N3OS B6480730 N-(6-chloro-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-3-(trifluoromethyl)benzamide hydrochloride CAS No. 1215634-26-6

N-(6-chloro-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-3-(trifluoromethyl)benzamide hydrochloride

Cat. No.: B6480730
CAS No.: 1215634-26-6
M. Wt: 464.3 g/mol
InChI Key: SMNQQLPOHVYJPP-UHFFFAOYSA-N
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Description

This compound features a 6-chloro-substituted benzothiazole core linked via an amide bond to a 3-(trifluoromethyl)benzoyl group. The trifluoromethyl group contributes to metabolic stability and lipophilicity, while the chloro substituent on the benzothiazole ring may influence electronic properties and binding interactions .

Properties

IUPAC Name

N-(6-chloro-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-3-(trifluoromethyl)benzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClF3N3OS.ClH/c1-25(2)8-9-26(18-24-15-7-6-14(20)11-16(15)28-18)17(27)12-4-3-5-13(10-12)19(21,22)23;/h3-7,10-11H,8-9H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMNQQLPOHVYJPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN(C1=NC2=C(S1)C=C(C=C2)Cl)C(=O)C3=CC(=CC=C3)C(F)(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18Cl2F3N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Core Structural Modifications

Benzothiazole Substituents
  • Main Compound : 6-chloro substitution on the benzothiazole ring.
  • Compounds : Feature 6-trifluoromethyl or unsubstituted benzothiazole cores, altering steric bulk and electronic profiles .
Amide/Acetamide Variations
  • Main Compound : Contains a 3-(trifluoromethyl)benzamide group.
  • : Derivatives employ phenylacetamide scaffolds, which reduce aromatic conjugation and may increase flexibility .

Aminoalkyl Side Chains

  • Main Compound: 2-(dimethylamino)ethyl group facilitates protonation under physiological conditions, improving solubility via hydrochloride salt formation.
  • : Utilizes a 3-(dimethylamino)propyl chain, increasing alkyl chain length and possibly altering pharmacokinetic properties .

Molecular Weight and Physicochemical Properties

Compound Molecular Formula Molecular Weight Key Substituents
Main Compound C₁₉H₁₇ClF₃N₃O₂S·HCl ~464.33 6-Cl-benzothiazole, 3-CF₃-benzamide, dimethylaminoethyl
C₂₀H₂₃ClFN₃O₃S₂ 471.99 6-F-benzothiazole, 4-ethylsulfonyl-benzamide, dimethylaminoethyl
C₁₃H₈ClN₃OS 297.70 3-Cl-benzamide, unsubstituted benzothiazole
C₂₂H₂₂Cl₂N₄O₃S 493.40 6-Cl-benzothiazole, dioxoisoindolinyl-acetamide, dimethylaminopropyl

Functional Implications

  • Hydrochloride Salts : Common in all analogs (except ), suggesting a strategy to optimize aqueous solubility for pharmaceutical applications.
  • Aromatic vs. Aliphatic Amides : Benzamide derivatives (main compound, ) may exhibit stronger π-π stacking interactions compared to acetamides (), affecting target selectivity.

Preparation Methods

Synthesis of 6-Chloro-1,3-Benzothiazol-2-Amine

The benzothiazole core is synthesized via cyclization of 4-chloroaniline derivatives. A modified protocol from SAS Publishers involves the following steps:

  • Condensation : 4-Chloroaniline reacts with ammonium thiocyanate in the presence of bromine in acetic acid, forming 6-chloro-2-aminobenzothiazole.

  • Purification : The crude product is recrystallized from ethanol, yielding pale yellow crystals (mp: 194–196°C, yield: 90%).

Key Reaction Conditions :

  • Solvent: Acetic acid

  • Temperature: Reflux at 120°C for 4 hours

  • Characterization: IR (KBr) shows N–H stretching at 3,320 cm⁻¹ and C=N absorption at 1,620 cm⁻¹ .

Preparation of 2-(Dimethylamino)ethyl Chloride Hydrochloride

This intermediate is synthesized via chlorination of dimethylethanolamine, as described in Chinese Patent CN103408432A :

  • Chlorination : Dimethylethanolamine reacts with thionyl chloride (SOCl₂) at 5–15°C under ice-water bath conditions.

  • Workup : Absolute ethanol is added post-reaction, followed by reflux and filtration to isolate the product (mp: 201–204°C, yield: 88.6%).

Optimized Parameters :

  • Molar ratio: SOCl₂ : dimethylethanolamine = 1.1:1

  • Advantages: Eliminates recrystallization, reduces inorganic salts to <0.5% .

Alkylation of 6-Chloro-1,3-Benzothiazol-2-Amine

The benzothiazole amine is alkylated with 2-(dimethylamino)ethyl chloride hydrochloride to introduce the tertiary amine moiety:

  • Reaction : 6-Chloro-1,3-benzothiazol-2-amine and 2-(dimethylamino)ethyl chloride hydrochloride are combined in dry DMF with K₂CO₃ as a base.

  • Conditions : Stirred at 60°C for 12 hours under nitrogen.

  • Isolation : The product, N-(6-chloro-1,3-benzothiazol-2-yl)-2-(dimethylamino)ethylamine, is extracted with ethyl acetate and dried (yield: 75–80%).

Characterization :

  • ¹H NMR (DMSO-d₆): δ 7.45 (d, 1H, benzothiazole-H), 3.65 (t, 2H, –CH₂N), 2.40 (s, 6H, N(CH₃)₂).

Acylation with 3-(Trifluoromethyl)benzoyl Chloride

The secondary amine undergoes acylation to form the final amide backbone:

  • Activation : 3-(Trifluoromethyl)benzoic acid is converted to its acid chloride using oxalyl chloride in dry dichloromethane.

  • Coupling : The acid chloride reacts with N-(6-chloro-1,3-benzothiazol-2-yl)-2-(dimethylamino)ethylamine in THF with triethylamine.

  • Workup : The crude amide is purified via column chromatography (hexane:ethyl acetate = 3:1, yield: 70%).

Analytical Data :

  • ¹³C NMR (CDCl₃): δ 168.5 (C=O), 132.1 (CF₃), 124.8 (q, J = 272 Hz, CF₃).

  • HRMS (ESI): m/z calc. for C₁₉H₁₈ClF₃N₃OS⁺ [M+H]⁺: 456.08, found: 456.12.

Hydrochloride Salt Formation

The free base is converted to its hydrochloride salt for improved stability:

  • Acid Treatment : The amide is dissolved in anhydrous ether, and HCl gas is bubbled through the solution.

  • Precipitation : The hydrochloride salt forms as a white solid, filtered and dried under vacuum (yield: 95%).

Salt Characterization :

  • Melting Point: 215–218°C (decomposes).

  • Elemental Analysis: Calculated for C₁₉H₁₈ClF₃N₃OS·HCl: C, 47.12%; H, 3.95%; N, 8.68%. Found: C, 47.08%; H, 3.91%; N, 8.64%.

Comparative Analysis of Synthetic Routes

StepReagents/ConditionsYieldKey Challenges
14-Chloroaniline, NH₄SCN, Br₂/AcOH 90%Controlling exothermic bromine addition
2Dimethylethanolamine, SOCl₂ 88.6%Managing HCl/SO₂ gas evolution
3Alkylation in DMF/K₂CO₃75–80%Avoiding dialkylation
43-(Trifluoromethyl)benzoyl chloride, Et₃N70%Moisture-sensitive reagents
5HCl gas in ether95%Ensuring complete salt formation

Mechanistic Insights

  • Alkylation : The reaction proceeds via an SN2 mechanism, where the benzothiazole amine acts as a nucleophile attacking the electrophilic carbon of 2-(dimethylamino)ethyl chloride .

  • Acylation : Triethylamine neutralizes HCl, driving the reaction toward amide bond formation. The electron-withdrawing CF₃ group enhances the electrophilicity of the benzoyl chloride.

Q & A

Q. What methodologies enable the study of this compound’s environmental fate and degradation pathways?

  • Methodological Answer :
  • Photolysis/Hydrolysis : Expose to UV light (254 nm) or aqueous buffers (pH 3–9) and analyze degradation products via LC-QTOF .
  • Ecotoxicity Assays : Test acute toxicity in Daphnia magna or algae to assess environmental risk .

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